A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
A Comprehensive Technical Guide to the Physical Properties of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the physical properties of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key building block in the synthesis of various pharmacologically active molecules, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document moves beyond a simple listing of data points, offering insights into the causality behind these properties and providing detailed, validated protocols for their experimental determination.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] The incorporation of the pyrazole nucleus into molecular structures can impart a range of desirable pharmacological activities. The subject of this guide, tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, is a versatile intermediate, featuring a bulky tert-butyl protecting group that modulates its reactivity and solubility, and a methyl substituent that influences its electronic and steric properties. A comprehensive grasp of its physical properties is the foundation for its rational use in the synthesis of novel therapeutic agents.
Core Physical Properties: A Data-Driven Overview
Table 1: Physical and Chemical Properties of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate and Related Analogs
| Property | Value (tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate) | Value (Related Analogs) | Citation |
| Molecular Formula | C₉H₁₄N₂O₂ | C₉H₁₅N₃O₂ (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |
| Molecular Weight | 198.22 g/mol (Calculated) | 197.23 g/mol (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |
| CAS Number | 129841-39-6 (Unconfirmed) | 578008-32-9 (tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate) | [2] |
| Melting Point | Not explicitly found | 154.3–258.9 °C (Range for various pyrazole derivatives) | |
| Boiling Point | Not explicitly found | Data not available for close analogs | |
| Density | Not explicitly found | Data not available for close analogs | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Low aqueous solubility is predicted. | Pyrazole derivatives generally show low aqueous solubility. |
Expert Insight: The presence of the tert-butyl ester group is expected to increase the lipophilicity of the molecule, leading to good solubility in nonpolar organic solvents and limited solubility in water. The melting point of pyrazole derivatives can vary significantly based on their substitution patterns and intermolecular forces, such as hydrogen bonding capabilities.[3]
Experimental Determination of Physical Properties: Validated Protocols
To ensure scientific rigor, the direct experimental determination of the physical properties of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate is essential. The following section provides detailed, self-validating protocols for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of the crystalline tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.
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Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
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Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure accurate determination.
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point.[4]
Caption: Micro Boiling Point Determination Workflow.
Solubility Profile
Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
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Sample Addition: To a series of small test tubes, add approximately 10-20 mg of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.
-
Solvent Addition: Add 1 mL of a chosen solvent to each test tube.
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Observation: Agitate the mixture and observe. Classify the solubility as:
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Soluble: The solid completely dissolves.
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Partially Soluble: Some of the solid dissolves.
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Insoluble: The solid does not appear to dissolve.
-
-
Acid/Base Solubility: For compounds with low water solubility, test solubility in 5% aqueous HCl and 5% aqueous NaOH to identify acidic or basic functional groups. [5]
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic data provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, the following characteristic signals are expected:
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¹H NMR: A singlet for the tert-butyl protons (around 1.6 ppm), a singlet for the methyl protons on the pyrazole ring, and signals for the pyrazole ring protons. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents.
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¹³C NMR: Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group, the methyl carbon attached to the pyrazole ring, and the carbons of the pyrazole ring itself.
For a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹H NMR spectrum showed a singlet at 1.24 ppm for the tert-butyl group and a singlet at 3.40 ppm for the methyl group on the pyrazole ring. [6]The ¹³C NMR spectrum of this analog displayed signals for the tert-butyl methyl carbons at 30.4 ppm and the quaternary carbon at 32.4 ppm. [6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for tert-butyl 3-methyl-1H-pyrazole-1-carboxylate include:
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C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the ester carbonyl group.
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C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and tert-butyl groups.
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C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.
Synthesis and Reactivity: Context for Physical Properties
The synthesis of tert-butyl pyrazole carboxylates often involves the reaction of a pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. [7]The bulky tert-butyl group can be removed under acidic conditions, providing a route to the corresponding carboxylic acid. Understanding the synthetic pathway and potential side reactions is crucial for interpreting the physical properties of the final product and for designing purification strategies.
Caption: General Synthesis and Deprotection of tert-Butyl Pyrazole Carboxylates.
Safety and Handling
Based on data for analogous compounds, tert-butyl 3-methyl-1H-pyrazole-1-carboxylate should be handled with care. Related pyrazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the physical properties of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, grounded in both available data for related compounds and established scientific principles. By detailing robust experimental protocols for the determination of these properties, this document empowers researchers to confidently characterize this important synthetic intermediate. A thorough understanding of its physical characteristics is a critical first step in unlocking its full potential in the development of novel and impactful pharmaceuticals.
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